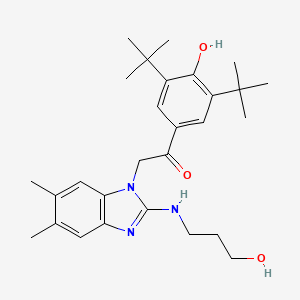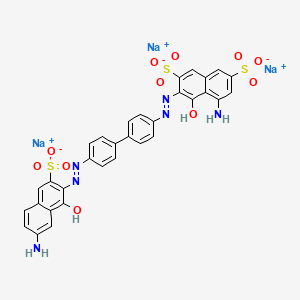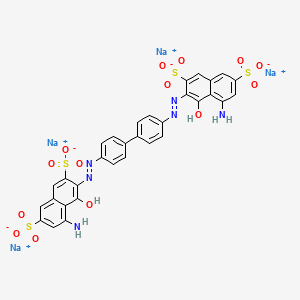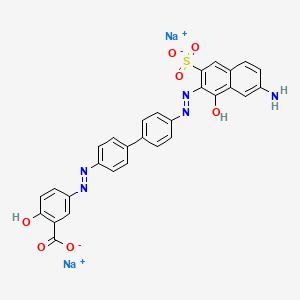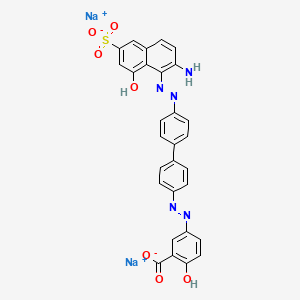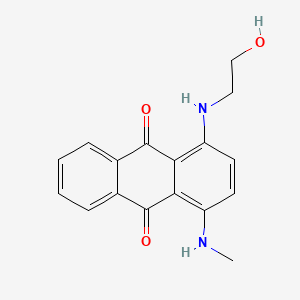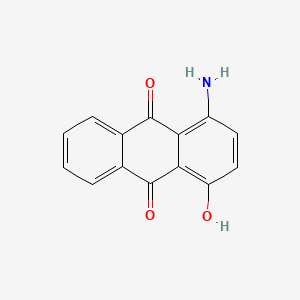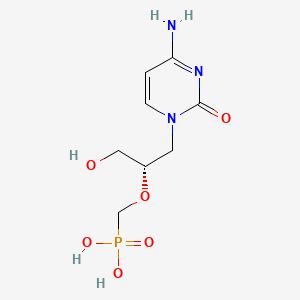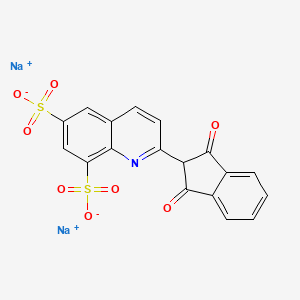
CIQ
描述
CIQ is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
Biologically, isoquinoline derivatives are often studied for their potential pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Medicine
In medicine, compounds with similar structures have been investigated for their potential as therapeutic agents. They might interact with specific biological targets, such as enzymes or receptors, to exert their effects.
Industry
Industrially, such compounds could be used in the development of new materials, dyes, or as precursors for other chemical products.
作用机制
Target of Action
CIQ is a subunit-selective potentiator of NMDA receptors containing the NR2C or NR2D subunit . These receptors play a crucial role in excitatory synaptic transmission and are implicated in various neurological disorders .
Mode of Action
This compound enhances receptor responses by increasing channel opening frequency without altering the mean open time or EC50 values for glutamate or glycine . The actions of this compound depend on a single residue in the m1 region (nR2D Thr592) and on the linker between the N-terminal domain and agonist binding domain .
Biochemical Pathways
This compound increases the levels of p-ERK, p-JNK, and p-p38 in breast cancer cells . These proteins are part of the MAPK (Mitogen-Activated Protein Kinase) pathway, which plays a key role in regulating cellular activities such as gene expression, cell division, differentiation, and cell survival.
Pharmacokinetics
It’s known that the compound’s effects can be partially reversed by exposure to the jnk inhibitor or the erk inhibitor . This suggests that this compound’s bioavailability and effectiveness may be influenced by the presence of these inhibitors.
Result of Action
In both MDA-MB-231 and MCF-7 breast cancer cells, this compound has been shown to inhibit cell viability and promote caspase-dependent apoptosis . Additionally, this compound increases reactive oxygen species (ROS) generation, and upregulates the phosphorylation and expression of H2AX .
Action Environment
The environment in which this compound acts can influence its action, efficacy, and stability. For instance, the presence of inhibitors can affect this compound’s effectiveness . More research is needed to fully understand how various environmental factors influence this compound’s action.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of CIQ typically involves multi-step organic reactions. The starting materials might include 3-chlorophenyl derivatives, methoxyphenols, and isoquinoline precursors. Common synthetic routes could involve:
Nucleophilic Substitution Reactions: Introduction of the 3-chlorophenyl group.
Etherification: Formation of the methoxyphenoxy group.
Cyclization: Formation of the isoquinoline ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the methoxy groups.
Reduction: Reduction reactions could target the carbonyl group in the methanone moiety.
Substitution: Halogen substitution reactions could occur at the 3-chlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
相似化合物的比较
Similar Compounds
CIQ: Unique due to its specific substituents and structure.
Other Isoquinolines: Compounds like berberine, papaverine, and noscapine, which have different substituents but share the isoquinoline core.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which might confer distinct chemical and biological properties compared to other isoquinoline derivatives.
属性
IUPAC Name |
(3-chlorophenyl)-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClNO5/c1-30-20-7-9-21(10-8-20)33-16-23-22-15-25(32-3)24(31-2)14-17(22)11-12-28(23)26(29)18-5-4-6-19(27)13-18/h4-10,13-15,23H,11-12,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMILMYEENZHAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC(=CC=C4)Cl)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
486427-17-2 | |
| Record name | 486427-17-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



